molecular formula C13H17N3O B3045410 2-Benzoxazolamine, N-(4-piperidinylmethyl)- CAS No. 106245-02-7

2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Cat. No.: B3045410
CAS No.: 106245-02-7
M. Wt: 231.29 g/mol
InChI Key: AIYVKQUYNRQGJH-UHFFFAOYSA-N
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Description

2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.2936 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

A wide range of fused 2-amino-imidazoles and 2-amino-benzoxazoles, including 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, can be prepared in one-pot under very mild conditions from 1,2-diamino-arenes or 2-amino-phenols and Vilsmeier reagents . The oxidation process uses diacetoxy-iodobenzene (DIB) and is tolerant to different functionalities .

Safety and Hazards

2-Benzoxazolamine, N-(4-piperidinylmethyl)- is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYVKQUYNRQGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611558
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106245-02-7
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.5 parts of N-(4-pyridinylmethyl)-2-benzoxazolamine and 120 parts of methanol was hydrogenated at normal pressure at about 50° C. with 2 parts of rhodium-on-charcoal catalyst 5%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 4.6 parts of N-(4-piperidinylmethyl)-2-benzoxazolamine as an oily residue (intermediate 75).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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